6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride
Overview
Description
6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H7Cl2NO . It is used in various chemical reactions and has a CAS number of 5100-15-2 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves starting from metacetamol and malonic acid . Another method involves the saponification of ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 180.03 . It has 14 hydrogen bond acceptors, 6 hydrogen bond donors, and 5 freely rotating bonds .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the preparation of Brinzolamide . It is also used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 930.9±75.0 °C at 760 mmHg, and a flash point of 516.8±37.1 °C . It has a polar surface area of 247 Å2 and a molar volume of 344.3±3.0 cm3 .Scientific Research Applications
Conformational and Vibrational Analysis
Conformational and vibrational analyses using DFT calculations have been performed on pyridinecarbonyl chlorides, including 2-, 3-, and 4-pyridinecarbonyl chlorides, to understand their stable conformations and the influence of solvents on their stability. These studies provide foundational knowledge for further research involving 6-Chloro-3,4-dihydro-1(2H)-pyridinecarbonyl chloride by offering insights into the conformational preferences and solvent effects on related compounds (Abdalla, Umar, & Mokhtar, 2016).
Photochemical Degradation Studies
Investigations into the photochemical fate of chlorpyrifos degradation products, such as 3,5,6-trichloro-2-pyridinol, have implications for understanding the environmental persistence and breakdown pathways of similar chlorinated organic compounds. These studies are relevant for assessing the environmental impact and designing more eco-friendly derivatives of this compound (Žabar et al., 2016).
Combustion By-products Analysis
Research on the combustion of polyvinyl chloride and the formation of chlorinated pyrenes elucidates the potential environmental hazards from burning materials containing chlorinated compounds, such as this compound. Understanding these mechanisms is crucial for environmental protection and waste management strategies (Miyake et al., 2017).
Catalytic Applications in Organic Synthesis
Palladium(II) complexes involving pyridine-based ligands have shown high catalytic activity for Heck reactions. This research area is significant for developing novel catalysts and synthetic pathways in organic chemistry, potentially including reactions with this compound as a starting material or intermediate (Das, Rao, & Singh, 2009).
Future Directions
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-pyridine-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO/c7-5-3-1-2-4-9(5)6(8)10/h3H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVQRRLTYPIST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(N(C1)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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